

Preclinical Evidence for Ceftriaxone's Neuroprotective Effects: A Technical Guide

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Introduction

Ceftriaxone, a third-generation cephalosporin antibiotic, has garnered significant attention for its neuroprotective properties, largely attributed to its ability to upregulate the glutamate transporter-1 (GLT-1).^{[1][2]} This mechanism is crucial in mitigating excitotoxicity, a common pathological hallmark in a range of neurological disorders. This in-depth technical guide synthesizes the core preclinical evidence for ceftriaxone's neuroprotective capacity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented here is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: GLT-1 Upregulation

The primary mechanism underpinning ceftriaxone's neuroprotective effects is the upregulation of the astrocytic glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2) in humans.^[3] GLT-1 is responsible for the majority of glutamate clearance from the synaptic cleft, thereby preventing the excessive neuronal stimulation that leads to excitotoxicity and subsequent cell death.^[2] Preclinical studies have consistently demonstrated that ceftriaxone treatment leads to increased GLT-1 expression and activity in various models of neurological disease.^{[1][2]}

Preclinical Evidence in Neurological Disease Models

Ceftriaxone has been investigated in a multitude of preclinical models, demonstrating its potential therapeutic utility across a spectrum of neurological conditions.

Traumatic Brain Injury (TBI)

In rat models of TBI, ceftriaxone administration has been shown to attenuate cerebral edema and improve cognitive function.[4][5] Treatment with ceftriaxone significantly reduces levels of pro-inflammatory cytokines such as interleukin-1 β , interferon- γ , and tumor necrosis factor- α , while simultaneously up-regulating the expression of GLT-1.[4] Studies have also indicated that ceftriaxone can suppress neuronal autophagy following TBI, a process that can contribute to secondary injury.[5][6]

Ischemic Stroke

Preclinical studies in rodent models of stroke have shown that ceftriaxone can dramatically reduce mortality, decrease infarct size, and improve neurological outcomes.[2][7] Both pre- and post-treatment with ceftriaxone have been found to be neuroprotective, an effect linked to the upregulation of GLT-1 expression.[2] Interestingly, some studies suggest that ceftriaxone's benefit in stroke may also be mediated by an increase in GLT-1 activity, even without a detectable increase in its expression, and by the upregulation of neurotrophins.[7][8]

Amyotrophic Lateral Sclerosis (ALS)

In mouse models of ALS, where glutamate-mediated excitotoxicity is a key contributor to motor neuron death, ceftriaxone has been shown to delay neuronal loss and increase survival.[9] The neuroprotective effects in these models are associated with increased GLT-1 expression and activity.[3] Despite promising preclinical data, a large-scale clinical trial in ALS patients did not show a significant difference in survival between ceftriaxone and placebo groups.[2]

Epilepsy and Seizures

Ceftriaxone has demonstrated anticonvulsant effects in various animal models of epilepsy.[1] By upregulating GLT-1, ceftriaxone enhances the clearance of synaptic glutamate, thereby reducing neuronal hyperexcitability and seizure susceptibility.[2][10] Studies have shown that

ceftriaxone can reduce the frequency and severity of seizures, as well as protect against seizure-induced neuronal damage.^{[10][11]}

Other Neurological Conditions

The neuroprotective potential of ceftriaxone has also been explored in models of Huntington's disease, Parkinson's disease, Alzheimer's disease, and neuropathic pain, with promising results linked to its modulation of the glutamatergic system.^{[1][2][12][13]}

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on ceftriaxone's neuroprotective effects.

Table 1: Effects of Ceftriaxone in Traumatic Brain Injury (TBI) Models

Animal Model	Ceftriaxone Dosage	Key Quantitative Findings	Reference
Rat (Lateral Cortical Impact)	200 mg/kg, IV (single dose)	Attenuated TBI-induced cerebral edema and cognitive deficits. Significantly reduced pro-inflammatory cytokines (IL-1 β , IFN- γ , TNF- α). Upregulated GLT-1 expression.	[4]
Rat (TBI model)	200 mg/kg/day, IP (up to 5 days)	Reduced post-traumatic brain edema. Improved learning and memory. Reversed TBI-induced downregulation of GLT-1. Reduced autophagy marker protein LC3 II in the hippocampus.	[5]
Rat (TBI model)	250 mg/kg/day, IP (3 days)	Increased GLT-1 expression. Reduced neuroinflammation and neuronal apoptosis. Improved functional outcomes.	[14]
Rat (TBI model)	200 mg/kg/day, IP (7 days)	Reversed the TBI-induced decrease in GLT-1 expression. Decreased regional GFAP expression by 43% in the lesioned cortex. Reduced	[9]

cumulative post-traumatic seizure duration.

Table 2: Effects of Ceftriaxone in Stroke Models

Animal Model	Ceftriaxone Dosage	Key Quantitative Findings	Reference
Rat (MCAO)	200 mg/kg, IP (single dose, 90 min post-occlusion)	Reduced 24-hour mortality from 34.5% to 0%. Significantly improved neurological deficits. Upregulated neurotrophins in the peri-infarct zone. Increased GLT-1 activity without increasing expression.	[7]
Rat (Forebrain Ischemia)	200 mg/kg/day, IP (5 days, pre-treatment)	Reduced delayed CA1 neuronal death. Increased GLT-1 expression in the hippocampus.	[1]
Rat (Acute Hippocampal Slices, OGD)	200 mg/kg, IP (5 days, pre-treatment)	Delayed onset of hypoxic spreading depression (6.3 min vs. 5.2 min in control). Increased glutamate transporter activity. No upregulation of GLT-1 protein expression.	[8]

Table 3: Effects of Ceftriaxone in Other Neurological Disease Models

Disease Model	Animal Model	Ceftriaxone Dosage	Key Quantitative Findings	Reference
Huntington's Disease	R6/2 Mouse	200 mg/kg/day, IP (5 days)	Reduced HD-associated behaviors. Increased GLT-1 expression. Decreased extracellular glutamate concentration.	[2]
Epilepsy (PTZ-induced)	Rat	10 or 50 mg/kg, IP (7 days)	Reduced seizure severity in a dose-dependent manner. Improved motor and cognitive functions. Restored neuronal density and hippocampal newborn cells.	[10]
Alzheimer's Disease	A β 25-35 injected Mouse	100 mg/kg/day, IP (36 days)	Significantly reduced A β burden in the frontal cortex and hippocampus. Attenuated neuroinflammatory response.	[13][15]
Parkinson's Disease	MPTP-induced Mouse	200 mg/kg, IP (once a day)	Significantly alleviated MPTP-induced motor dysfunction (pole	[12]

test: 11.67s vs.
17.72s in MPTP
group).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of key experimental protocols.

Traumatic Brain Injury (TBI) Model

- **Animal Model:** Male Sprague-Dawley or Wistar rats are commonly used.
- **Injury Induction:** A lateral cortical impact injury is induced. This involves a craniotomy, followed by the impact of a free-falling object or a pneumatically controlled piston onto the exposed dura mater.
- **Ceftriaxone Administration:** Ceftriaxone is typically administered intraperitoneally (IP) or intravenously (IV) at dosages ranging from 200-250 mg/kg. Treatment can be a single dose administered shortly after injury or daily doses for a specified period.
- **Outcome Measures:**
 - **Cognitive Function:** Assessed using tests such as the Y-maze or Morris water maze.
 - **Cerebral Edema:** Evaluated by measuring brain water content.
 - **Molecular Analysis:** Western blotting is used to measure the expression of GLT-1, inflammatory cytokines (e.g., IL-1 β , TNF- α), and autophagy markers (e.g., LC3-II). Enzyme-linked immunosorbent assay (ELISA) can also be used for cytokine measurement.^{[4][5]}

Middle Cerebral Artery Occlusion (MCAO) Stroke Model

- **Animal Model:** Male Wistar or Sprague-Dawley rats are frequently used.
- **Ischemia Induction:** The middle cerebral artery is occluded, typically for 90 minutes, followed by reperfusion. This is often achieved using the intraluminal filament technique.

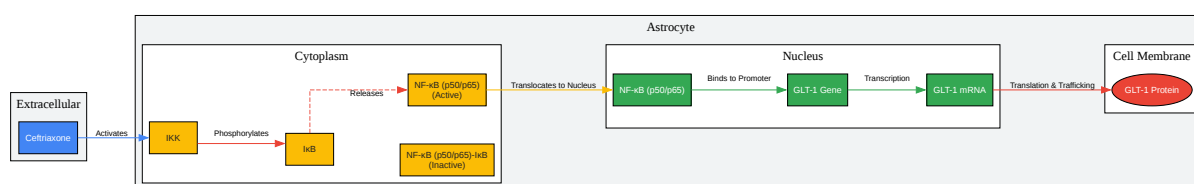
- **Ceftriaxone Administration:** A common protocol involves a single intraperitoneal injection of ceftriaxone (e.g., 200 mg/kg) administered at a specific time point after the onset of occlusion.
- **Outcome Measures:**
 - **Mortality and Neurological Deficit:** Survival rates are monitored, and neurological function is assessed using a standardized scoring system.
 - **Infarct Size:** Measured using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining).
 - **Molecular Analysis:** Real-time RT-PCR and Western blotting are used to determine GLT-1 expression and neurotrophin levels. Glutamate uptake assays are performed to measure GLT-1 activity.[\[7\]](#)

Pentylentetrazole (PTZ)-Induced Seizure Model

- **Animal Model:** Male Wistar rats or mice are used.
- **Seizure Induction:** Seizures are induced by repeated intraperitoneal injections of pentylentetrazole (PTZ), a GABA-A receptor antagonist.
- **Ceftriaxone Administration:** Ceftriaxone is administered daily via intraperitoneal injection at varying doses (e.g., 10-50 mg/kg) for a defined treatment period.
- **Outcome Measures:**
 - **Seizure Severity:** Scored using the Racine scale.
 - **Behavioral Assessments:** Motor and cognitive functions are evaluated using tests like the open field test and passive avoidance test.
 - **Histology:** Neuronal density, apoptosis, and neurogenesis in brain regions like the hippocampus and amygdala are assessed using techniques such as Nissl staining, TUNEL assay, and BrdU labeling.[\[10\]](#)

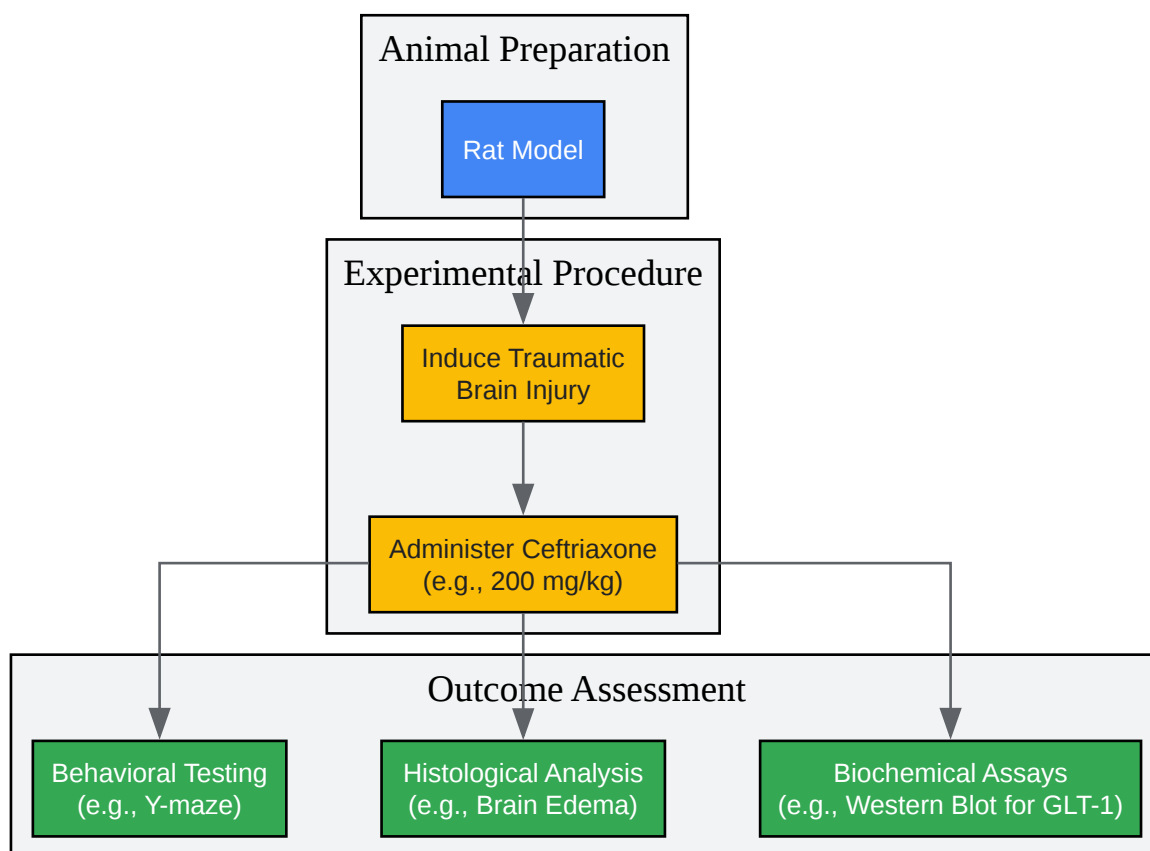
Signaling Pathways and Visualizations

The upregulation of GLT-1 by ceftriaxone is thought to involve the activation of specific intracellular signaling pathways. The nuclear factor-kappaB (NF- κ B) signaling pathway has been implicated as a key mediator.[1]



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Caption: Ceftriaxone-induced GLT-1 upregulation via the NF- κ B signaling pathway.



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